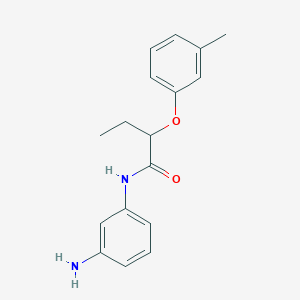

N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide

描述

N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide is an organic compound with the molecular formula C17H20N2O2 It is characterized by the presence of an aminophenyl group and a methylphenoxy group attached to a butanamide backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide typically involves the reaction of 3-aminophenylamine with 3-methylphenoxybutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, while the methylphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.

Major Products Formed

Oxidation: Formation of corresponding quinones or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Chemistry

- Building Block for Organic Synthesis: N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide serves as a precursor in synthesizing more complex organic molecules. Its structure allows for various functionalization reactions, making it valuable in creating diverse chemical entities.

Biology

- Biochemical Probes: The compound is investigated for its potential as a ligand in receptor studies, particularly in understanding protein interactions and enzyme activities.

Medicine

- Therapeutic Potential: Research indicates that this compound exhibits anti-inflammatory and analgesic properties. It is being explored for its efficacy against various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Cell Viability Assays:

- In vitro studies on human cancer cell lines demonstrated that the compound reduces cell viability in a dose-dependent manner:

Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.8 A549 (Lung) 10.2

- In vitro studies on human cancer cell lines demonstrated that the compound reduces cell viability in a dose-dependent manner:

-

Neuroprotective Effects:

- Animal models of Alzheimer’s disease showed that administration of the compound led to significant cognitive improvements, suggesting potential neuroprotective effects.

-

Mechanistic Insights:

- Molecular docking studies revealed that this compound effectively binds to acetylcholinesterase (AChE), indicating a possible mechanism for its neuroprotective action.

Industrial Applications

- Development of Specialty Chemicals: The compound is utilized in the formulation of specialty chemicals and materials, owing to its unique properties that enhance the performance of industrial products.

作用机制

The mechanism of action of N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the methylphenoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

相似化合物的比较

Similar Compounds

- N-(3-Aminophenyl)-3-(3-methylphenoxy)propanamide

- N-(3-Aminophenyl)-3-(4-chloro-3-methylphenoxy)propanamide

Uniqueness

N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide is unique due to its specific substitution pattern on the butanamide backbone, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

生物活性

N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide is an organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula . The compound features an aminophenyl group and a methylphenoxy group attached to a butanamide backbone. The synthesis typically involves the reaction of 3-aminophenylamine with 3-methylphenoxybutanoic acid, leading to the formation of the target compound through various chemical reactions including oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the methylphenoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of target proteins, influencing various biochemical pathways .

Antioxidant Activity

Research has shown that derivatives similar to this compound exhibit significant antioxidant properties. Studies measuring Total Antioxidant Capacity (TAC) using DPPH and ABTS assays indicate that such compounds can effectively scavenge free radicals, suggesting their potential utility in preventing oxidative stress-related damage .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Minimum Inhibitory Concentration (MIC) tests reveal that certain derivatives demonstrate potent antibacterial effects, which could be harnessed in developing new antimicrobial agents . Additionally, antibiofilm activity has been assessed using crystal violet assays, indicating that these compounds can inhibit biofilm formation on surfaces, a critical factor in chronic infections .

Case Studies and Research Findings

-

Antioxidant Evaluation :

- Compounds similar to this compound were tested for antioxidant activity using DPPH and ABTS methods.

- Results showed effective scavenging abilities with IC50 values indicating strong potential as antioxidants.

-

Antimicrobial Testing :

- A study evaluated several synthesized compounds against standard bacterial strains.

- Compounds exhibited varying degrees of antimicrobial activity with some achieving MIC values as low as 0.5 mg/mL.

- Inflammatory Response Modulation :

Data Summary Table

| Property | Measurement Method | Result/Observation |

|---|---|---|

| Total Antioxidant Capacity | DPPH Assay | IC50 values indicating strong activity |

| Antimicrobial Activity | MIC Testing | Effective against multiple strains |

| Inhibition of Biofilm Formation | Crystal Violet Assay | Significant reduction in biofilm biomass |

| Cytokine Expression | qPCR | Reduced IL-1β and TNF-α levels |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamide, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis typically starts with substituted phenols or aminophenyl precursors. For example, reacting 3-methylphenol with a brominated butanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) can form the phenoxy linkage. Subsequent coupling with 3-nitroaniline via catalytic hydrogenation (H₂/Pd-C) introduces the aminophenyl group . Optimization involves solvent selection (polar aprotic solvents enhance nucleophilic substitution), temperature control (60–80°C for phenoxy bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>98%).

- NMR : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–2.1 ppm) and ¹³C NMR (carbonyl signal at ~170 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (calculated for C₁₇H₂₀N₂O₂: 284.15 g/mol) .

Q. What are the primary challenges in stabilizing this compound during storage?

- Stability Issues : The compound is prone to oxidation (amine group) and hydrolysis (amide bond).

- Solutions : Store under inert gas (argon) at −20°C in amber vials. Use desiccants (silica gel) to mitigate moisture. Lyophilization enhances long-term stability for biological assays .

Advanced Research Questions

Q. How does the stereoelectronic profile of this compound influence its interactions with biological targets?

- Computational Analysis :

- Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces, identifying nucleophilic (amine) and electrophilic (amide carbonyl) regions.

- Molecular docking (AutoDock Vina) against proposed targets (e.g., kinase enzymes) reveals binding affinities. Substituent modifications (e.g., methylphenoxy → methoxyphenoxy) can enhance hydrophobic interactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Case Example : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., pH, serum proteins).

- Resolution :

- Standardize protocols: Use Mueller-Hinton broth at pH 7.2 for bacterial assays.

- Include controls for serum binding (e.g., 10% FBS in cell-based assays).

- Validate via orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?

- SAR Framework :

- Modifications : Introduce electron-withdrawing groups (e.g., Cl at the phenyl ring) to enhance metabolic stability.

- In Vitro Assays : Assess CYP450 inhibition (human liver microsomes) and plasma protein binding (equilibrium dialysis).

- In Vivo Testing : Measure oral bioavailability in rodent models with formulations (e.g., PEG-400 solubilization) .

Q. What advanced chromatographic techniques address co-elution issues during impurity profiling?

- Challenges : Co-elution of synthetic byproducts (e.g., unreacted 3-methylphenol).

- Solutions :

- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with a 5–95% acetonitrile gradient.

- Tandem MS : Use MRM transitions to differentiate impurities (e.g., m/z 284 → 123 for the parent compound vs. m/z 108 → 80 for phenol) .

Q. Experimental Design & Data Analysis

Q. What in vitro assays are most suitable for evaluating the anti-inflammatory potential of this compound?

- Assay Selection :

- NF-κB Luciferase Reporter : Test inhibition of TNF-α-induced NF-κB activation in HEK293 cells.

- ELISA for Cytokines : Quantify IL-6 and IL-1β secretion in LPS-stimulated macrophages .

Q. How can computational modeling predict metabolite formation and toxicity risks?

- Tools :

属性

IUPAC Name |

N-(3-aminophenyl)-2-(3-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-16(21-15-9-4-6-12(2)10-15)17(20)19-14-8-5-7-13(18)11-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYSFQDKWUEODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。